Compound Description: This compound is a potent and selective histone deacetylase (HDAC) inhibitor. It exhibits strong inhibitory activity against human class I HDAC isoforms and has shown promising anticancer activity in vitro and in vivo. []
Relevance: While structurally distinct from the target compound, this compound exemplifies the exploration of benzamide derivatives as a source of bioactive molecules, particularly in the context of cancer therapeutics. Both compounds share a central benzamide moiety, highlighting the versatility of this scaffold in medicinal chemistry. []
Compound Description: Nilotinib is a tyrosine kinase inhibitor primarily used as a second-line treatment for chronic myeloid leukemia (CML). Its therapeutic effect stems from inhibiting the BCR-ABL tyrosine kinase, a protein abnormally activated in CML. []
Relevance: Nilotinib, like the target compound, features a central benzamide core, signifying the significance of this chemical motif in pharmaceutical development. Both molecules demonstrate the diverse biological activities achievable through modifications around the benzamide scaffold. []
Imatinib
Compound Description: Imatinib is a tyrosine kinase inhibitor used to treat specific types of cancer, notably chronic myeloid leukemia (CML). It functions by hindering the activity of the BCR-ABL protein, which is produced from a gene fusion present in CML cells. [, , , ]
Relevance: Both Imatinib and the target compound belong to the benzamide class of compounds. This shared structural feature highlights the significance of the benzamide moiety in medicinal chemistry, particularly in developing anticancer agents. [, , , ]
Compound Description: These compounds represent a series of indapamide derivatives synthesized and evaluated for their anticancer potential. Specifically, compound 12 within this series exhibited notable pro-apoptotic activity against melanoma cell lines. []
Relevance: This series of compounds, particularly compound 12, bear structural similarities to the target compound, mainly in the presence of the -({[(substitutedamino)carbonothioyl]amino}sulfonyl)-benzamide motif. This resemblance suggests a potential shared mechanism of action or biological target. []
Compound Description: This series of compounds was synthesized and tested for cytotoxic effects on various cancer cell lines. Notably, the 4-methoxybenzenesulfonamide derivative displayed potent cytotoxicity against MCF-7, Ishikawa, and MDA-MB-231 cell lines. []
Relevance: This series of compounds, despite structural differences from the target compound, underscores the exploration of various chemical modifications around an amide core for anticancer activity. This highlights the shared interest in developing novel anticancer agents. []
Compound Description: This class of compounds has been studied for their potential to act as Insulysin inhibitors, CTGF expression inhibitors, Glutamyl endopeptidase II inhibitors, and Transcription factor STAT3 inhibitors. Their synthesis involves the reaction of N-(4-oxocyclohexa-2,5-diene-1-ylidene)arylsulfonamides with N-chloramides. []
Relevance: Though structurally distinct from the target compound, these compounds highlight the exploration of benzamide derivatives for their biological activities, particularly in various enzymatic pathways relevant to disease treatment. []
Venetoclax
Compound Description: Venetoclax is a BCL-2 inhibitor used in treating various blood cancers. During its oxidative degradation, two impurities were identified: Venetoclax N-oxide (VNO) and Venetoclax hydroxylamine impurity (VHA). []
Relevance: While Venetoclax itself differs significantly from the target compound, the identification and characterization of its impurities, especially VNO and VHA, exemplify the importance of understanding potential degradation pathways and byproducts in pharmaceutical development, which is relevant to any novel drug candidate, including the target compound. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.